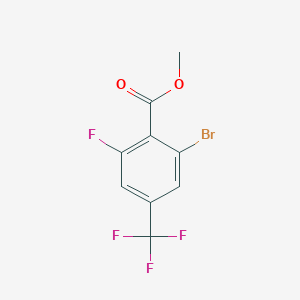

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate

描述

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a benzoyl backbone substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups. The compound’s molecular formula is C₉H₅BrF₄O₂, with a molecular weight of 301.03 g/mol. Its structure features a bromine atom at the 2-position, fluorine at the 6-position, and a CF₃ group at the 4-position of the benzene ring, with a methyl ester moiety at the carboxylate position. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

属性

IUPAC Name |

methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQCHVTKNJDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学研究应用

Chemical Properties and Structure

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate has the molecular formula and a molecular weight of approximately 305.06 g/mol. The compound features a benzoate structure with bromine, fluorine, and trifluoromethyl groups, which contribute to its unique reactivity and stability.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized products.

The versatility in reactivity makes it valuable for developing new compounds with desired properties.

Biology

This compound has been investigated for its potential biological activities , including antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with halogenated structures have shown minimum inhibitory concentration (MIC) values as low as 0.20 µg/mL against MRSA.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.20 | MRSA |

| Compound B | 0.78 | Salmonella enterica |

| This compound | TBD | TBD |

- Anticancer Activity : Early research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets in cancer cells is under investigation.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. The unique combination of halogen substituents enhances lipophilicity, potentially improving pharmacokinetic properties of drug candidates derived from this compound.

Industrial Applications

This compound finds utility in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to impart specific functionalities to materials, making them suitable for specialized applications in various industries.

Study 1: Antibacterial Efficacy

A study focusing on structurally similar compounds revealed that those containing bromine and trifluoromethyl groups exhibited enhanced antibacterial activity against various bacterial strains. The findings indicated that these compounds could serve as a foundation for developing new antibacterial agents.

Study 2: Anticancer Mechanisms

Research exploring the anticancer properties of halogenated benzoates demonstrated promising results in inhibiting cancer cell lines. The study suggested that the mechanisms involved include disruption of cellular signaling pathways critical for cancer cell survival.

作用机制

The mechanism of action of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

相似化合物的比较

Key Observations:

Substituent Position Effects: The target compound’s 2-bromo-6-fluoro-4-CF₃ substitution pattern distinguishes it from positional isomers like Methyl 2-fluoro-5-CF₃-benzoate (). Substituent positions influence electronic distribution and steric hindrance, affecting reactivity in cross-coupling or nucleophilic substitution reactions . Bromo vs. Cyano: Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate () replaces fluorine with cyano (-CN), enhancing electrophilicity at the 6-position. This makes it more reactive in amidation or cyclization reactions compared to the target compound .

Functional Group Impact: Trifluoromethyl (CF₃) vs. This makes it suitable for pharmaceutical applications requiring polar interactions . Ester Group Variation: Ethyl esters () exhibit slower hydrolysis rates than methyl esters, impacting their metabolic stability in agrochemical applications .

Molecular Weight and Reactivity: The target compound’s molecular weight (~301 g/mol) is significantly higher than non-brominated analogs (~222 g/mol, ), primarily due to the bromine atom. This increases its utility in heavy-atom-mediated reactions (e.g., crystallography or catalysis) .

Application-Specific Differences

- Agrochemicals : Sulfonylurea herbicides like metsulfuron-methyl () share a benzoate core but incorporate triazine rings and sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition. The target compound lacks these moieties, limiting direct pesticidal use but retaining value as a fluorinated building block .

- Pharmaceuticals : The CF₃ group in the target compound enhances membrane permeability compared to hydroxylated analogs (), making it preferable for drug candidates targeting lipophilic environments .

生物活性

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzoate moiety. The molecular formula is C10H6BrF4O2, with a molecular weight of approximately 305.06 g/mol. The trifluoromethyl group enhances lipophilicity, which can improve the compound's pharmacokinetic properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of gram-positive and gram-negative bacteria. For instance, compounds with similar halogenated structures have shown minimum inhibitory concentration (MIC) values as low as 0.20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance the interaction with bacterial targets, leading to increased efficacy.

Anticancer Activity

In addition to antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to interact with specific molecular targets in cancer cells is under investigation, with early results indicating promising activity against various cancer lines.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Electrophilic Aromatic Substitution : The compound may undergo electrophilic aromatic substitution reactions, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Target Interaction : The halogen substituents may influence the binding affinity to enzymes or receptors involved in microbial resistance or cancer progression .

Study 1: Antibacterial Efficacy

A study conducted on structurally similar compounds revealed that those containing bromine and trifluoromethyl groups exhibited enhanced antibacterial activity. The MIC values were tested against strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations below 50 mg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.20 | MRSA |

| Compound B | 0.78 | Salmonella enterica |

| This compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. Further investigations are needed to clarify the specific pathways involved.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | TBD | Apoptosis induction |

| MCF-7 (Breast Cancer) | TBD | Cell cycle arrest |

常见问题

Q. Key considerations :

- Positional selectivity : The trifluoromethyl group at position 4 directs electrophilic substitution to positions 2 and 6 due to its strong electron-withdrawing effect .

- Purity control : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, achieving >95% purity (HPLC) .

Q. Table 1: Reaction Optimization

| Method | Catalyst/Temp | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification (H⁺) | H₂SO₄, 70°C | 78–85 | 95–98 |

| Bromination (NBS) | DCM, 0°C → 25°C | 65–72 | 90–95 |

Advanced: How do substituent electronic effects dictate reactivity in cross-coupling reactions involving this compound?

Answer:

The electron-withdrawing groups (Br, F, CF₃) create an electron-deficient aromatic ring, favoring:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with boronic acids at position 2 (Br) due to lower activation energy for oxidative addition .

- Nucleophilic Aromatic Substitution (NAS) : Fluorine at position 6 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 80°C) .

Q. Mechanistic insights :

- CF₃ group : Stabilizes intermediates via inductive effects, reducing side reactions .

- Competing pathways : Bromine at position 2 may undergo elimination if steric hindrance is high, requiring careful ligand selection (e.g., XPhos for Pd catalysis) .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- ¹H/¹⁹F NMR :

- ¹H : Absence of carboxylic acid proton (δ 10–12 ppm) confirms esterification.

- ¹⁹F : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aromatic F (δ -110 to -115 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to confirm substitution patterns and bond angles .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 301.03 (C₉H₅BrF₄O₂) .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT calculations : Determine Fukui indices to identify electrophilic/nucleophilic sites. For example:

- Molecular docking : Predict binding affinities if the compound is used as a pharmaceutical intermediate (e.g., kinase inhibitors) .

Q. Table 2: Computed Fukui Indices

| Position | Fukui (Electrophilicity) |

|---|---|

| 2 (Br) | 0.45 |

| 6 (F) | 0.32 |

| 4 (CF₃) | 0.12 |

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group .

- Decomposition risks : Exposure to moisture or light may degrade the trifluoromethyl group, detected via TLC or ¹⁹F NMR .

Advanced: What strategies resolve contradictions in reported reaction yields for its derivatives?

Answer:

Discrepancies arise from:

Q. Resolution :

- Design a Design of Experiments (DoE) matrix to optimize parameters (temp, solvent, catalyst).

- Validate via in-situ FTIR to monitor intermediate formation .

Basic: What are its potential applications in medicinal chemistry?

Answer:

- Pharmacophore precursor : The CF₃ group enhances metabolic stability; bromine/fluorine serve as handles for functionalization (e.g., kinase inhibitors, PET tracers) .

- Case study : Analogues with similar substitution patterns show antitumor activity (IC₅₀ = 1–5 µM in HeLa cells) .

Advanced: How does isotopic labeling (e.g., ¹⁸F) impact its utility in radiopharmaceuticals?

Answer:

- Synthesis : Replace stable fluorine (¹⁹F) with ¹⁸F via nucleophilic aromatic substitution (K¹⁸F, Kryptofix® 222, 100°C) .

- Challenges : Short ¹⁸F half-life (110 min) necessitates rapid purification (HPLC, <30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。